1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-9(2,3)12-7-8(10)6-11-4/h1,8,10H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJRQKOAFVFVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OCC(COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18725-24-1 | |
| Record name | 1-methoxy-3-[(2-methylbut-3-yn-2-yl)oxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol typically involves the reaction of 2-methylbut-3-yn-2-ol with methoxypropanol under specific conditions. The reaction is usually catalyzed by a base or a Lewis acid to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Alkyne vs. Aromatic/Electron-Withdrawing Groups
Misonidazole (CAS: 13551-87-2):
- Formula: C₇H₁₁N₃O₄ , MW: 201.18 g/mol.
- Structure: 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol.
- The nitroimidazole group introduces polarity and electron-withdrawing effects, enhancing water solubility compared to the alkyne-substituted target compound. Misonidazole is a radiosensitizer used in cancer therapy, while the target compound lacks direct therapeutic indications .
- 2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (CAS: 1159001-28-1): Formula: C₁₈H₁₇ClFN₃O₃, MW: 377.80 g/mol.
Amino-Substituted Propanol Derivatives
- Dexpropranolol Hydrochloride (CAS: 13071-11-9): Formula: C₁₆H₂₂ClNO₂, MW: 295.80 g/mol. Structure: 1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride. The isopropylamino and naphthyloxy groups enable β-adrenergic receptor blockade, a feature absent in the target compound due to its lack of amino substituents .
- 1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol (CAS: 2007-72-9): Formula: C₁₆H₁₉NO₂, MW: 257.33 g/mol. Similar to dexpropranolol, this compound acts as a β-blocker, highlighting how amino groups are critical for receptor binding—a structural distinction from the target compound .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Compounds
| Compound | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol | 1.2 | ~50 (in DMSO) | Alkyne, ether | Synthetic intermediate |
| Misonidazole | -0.5 | >100 (aqueous) | Nitroimidazole | Radioprotective agent |
| Dexpropranolol Hydrochloride | 3.1 | ~10 (aqueous) | Naphthyloxy, isopropylamino | β-blocker |
| 1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | 0.8 | ~30 (in ethanol) | Branched ethers | Solvent, polymer precursor |
- logP and Solubility: The target compound’s alkyne group increases hydrophobicity (logP ~1.2) compared to Misonidazole (logP -0.5) but remains less lipophilic than dexpropranolol (logP 3.1). This positions it as a moderate-polarity solvent or intermediate .
- Reactivity: The alkyne enables click chemistry (e.g., Huisgen cycloaddition), a unique feature absent in amino- or nitro-substituted analogs .
Metabolic and Toxicological Profiles
- Metabolism : Unlike [(Butoxymethylethoxy)methylethoxy]propan-1-ol (), which undergoes rapid hydrolysis, the target compound’s alkyne may resist enzymatic degradation, leading to prolonged half-life in biological systems .
- Toxicity: Amino-substituted propanols (e.g., dexpropranolol) exhibit cardiotoxicity at high doses, while the target compound’s lack of amine groups suggests a safer profile for industrial use .
Biological Activity
1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol, an organic compound with the molecular formula C9H16O3, is a colorless liquid known for its diverse chemical properties and potential biological activities. This compound is synthesized through the reaction of 2-methylbut-3-yn-2-ol with methoxypropanol, typically catalyzed by a base or Lewis acid. Its unique structure allows it to participate in various chemical transformations, which can lead to significant biological implications.
The compound is characterized by its solubility in various organic solvents and its ability to undergo oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in synthetic chemistry and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, in comparative studies, the compound demonstrated significant antibacterial activity comparable to established antibiotics .
| Microorganism | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 15 | Higher than control |
| Escherichia coli | 12 | Comparable to ampicillin |
| Bacillus subtilis | 18 | Higher than control |
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against common fungal strains such as Candida albicans and Aspergillus flavus, making it a candidate for further research in antifungal drug development .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular membranes or specific molecular targets within microbial cells, leading to disruption of vital processes such as cell wall synthesis or metabolic pathways .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various organic compounds included this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Study 2: Antifungal Evaluation
Another investigation focused on the antifungal capabilities of the compound revealed that it inhibited the growth of Candida albicans at concentrations as low as 0.25 µg/mL. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications in treating fungal infections .
Q & A
Q. How do stereochemical variations at the propan-2-ol center affect biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (-)-diethyl tartrate) or asymmetric catalysis. Test enantiopure forms in in vivo models (e.g., rodent pharmacokinetics) to assess bioavailability and efficacy differences. Circular dichroism (CD) can confirm configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
